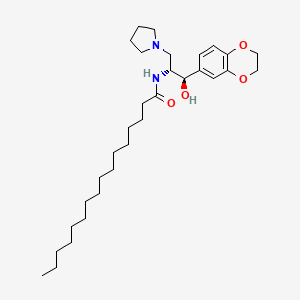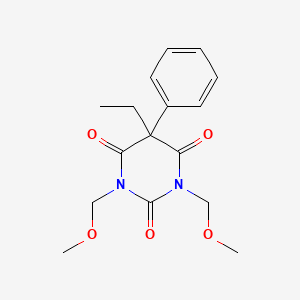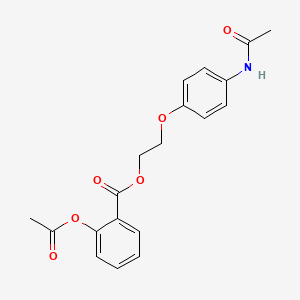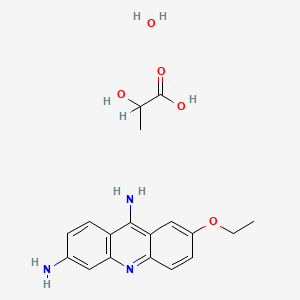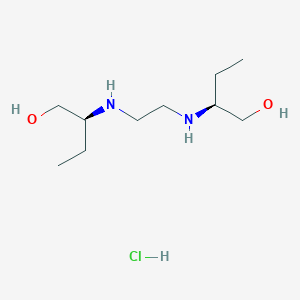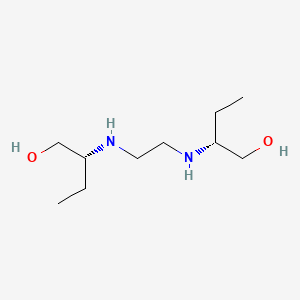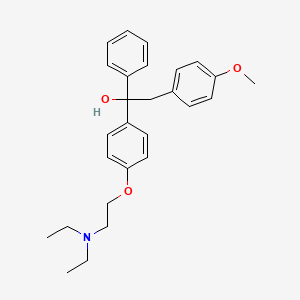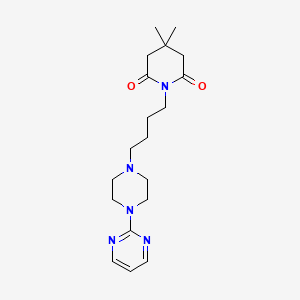
吉非罗尼
描述
吉吡隆是一种属于氮杂吡咯类药物的化合物,主要用作抗抑郁药。 它以 Exxua 品牌名称销售,以其选择性 5-羟色胺 5-HT1A 受体激动剂特性而闻名 . 吉吡隆由百时美施贵宝公司于 1986 年研发,后来由 Fabre-Kramer 制药公司上市 . 它于 2023 年 9 月在美国被批准用于治疗重度抑郁症 .
科学研究应用
吉吡隆具有广泛的科学研究应用:
作用机制
吉吡隆的抗抑郁作用主要归因于其对中枢神经系统中血清素活性的调节。 吉吡隆在 5-羟色胺 5-HT1A 受体处起部分激动剂作用,这有助于调节情绪和焦虑 . 此外,其活性代谢物 1-(2-嘧啶基)哌嗪起 α2-肾上腺素受体拮抗剂作用,进一步促进了其治疗作用 .
生化分析
Biochemical Properties
Gepirone plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily binds to the serotonin 5-HT1A receptors, where it acts as a partial agonist . Gepirone and its major metabolites, 3’-OH-gepirone and 1-(2-pyrimidinyl)piperazine, exhibit binding affinities to these receptors, with Ki values of 38 nM and 58 nM, respectively . Additionally, the 1-PP metabolite binds to α2 receptors with a Ki value of 42 nM . These interactions modulate serotonergic activity in the central nervous system, contributing to its antidepressant effects.
Cellular Effects
Gepirone influences various cellular processes and cell types. It modulates cell signaling pathways by activating the serotonin 5-HT1A receptors, leading to changes in gene expression and cellular metabolism . Gepirone’s effects on cell function include alterations in neurotransmitter release, which can impact mood regulation and anxiety levels . The compound’s pro-sexual effects appear to be independent of its antidepressant and anxiolytic effects .
Molecular Mechanism
At the molecular level, gepirone exerts its effects through selective agonist activity at the serotonin 5-HT1A receptors . This interaction modulates serotonergic neurotransmission, leading to changes in the release of serotonin and other neurotransmitters . Gepirone’s active metabolite, 1-(2-pyrimidinyl)piperazine, acts as an α2-adrenergic receptor antagonist, further influencing neurotransmitter dynamics . These molecular interactions contribute to the compound’s antidepressant and anxiolytic effects.
Temporal Effects in Laboratory Settings
In laboratory settings, gepirone’s effects change over time due to its pharmacokinetic properties. Gepirone is extensively metabolized, with its major metabolites present in higher concentrations than the parent compound . The extended-release formulation of gepirone reduces peak-to-trough plasma level fluctuations, maintaining total drug exposure while reducing adverse events . Steady-state plasma concentrations are reached by day 2 during multiple-dose studies .
Dosage Effects in Animal Models
In animal models, the effects of gepirone vary with different dosages. Gepirone has shown antidepressant-like activity in several animal models, including the forced swimming test and the differential-reinforcement-of-low-rate response paradigm . Higher doses of gepirone are associated with increased incidence of adverse events, such as dizziness and nausea . In rats, increased mortality and reduced body weight were observed at doses three times the maximum recommended human dose .
Metabolic Pathways
Gepirone is metabolized primarily by the enzyme CYP3A4, resulting in the formation of its major metabolites, 3’-OH-gepirone and 1-(2-pyrimidinyl)piperazine . These metabolites exhibit pharmacological activity and contribute to the overall effects of gepirone . The metabolic pathways involve interactions with various enzymes and cofactors, influencing metabolic flux and metabolite levels .
Transport and Distribution
Gepirone is transported and distributed within cells and tissues through interactions with plasma proteins and other binding proteins . The apparent volume of distribution of gepirone is approximately 94.5 L, with a plasma protein binding rate of 72% . The extended-release formulation of gepirone ensures a more stable plasma concentration, reducing fluctuations and improving tolerability .
Subcellular Localization
The subcellular localization of gepirone and its metabolites influences their activity and function. Gepirone primarily targets the serotonin 5-HT1A receptors located on the cell membrane . Post-translational modifications and targeting signals may direct gepirone to specific cellular compartments, affecting its efficacy and interactions with other biomolecules .
准备方法
吉吡隆的合成涉及多个步骤。其中一种主要方法包括在碳酸钾存在下,将 N-溴丁基邻苯二甲酰亚胺与 1-(嘧啶-2-基)哌嗪反应生成中间体化合物。 然后将该中间体经水合肼处理,去除邻苯二甲酰亚胺保护基 . 该工艺在经济上高效,并且易于扩展至工业化生产 .
化学反应分析
吉吡隆会发生各种化学反应,包括:
氧化: 吉吡隆可以被氧化生成其主要代谢物,如 3’-OH-吉吡隆.
还原: 由于其结构稳定,吉吡隆的还原反应不太常见。
这些反应中常用的试剂包括高锰酸钾等氧化剂和氢化铝锂等还原剂。 这些反应形成的主要产物通常是羟基化衍生物 .
相似化合物的比较
吉吡隆经常与其他氮杂吡咯类化合物(如丁螺环酮和坦度螺酮)进行比较。 与用于治疗广泛性焦虑症的丁螺环酮不同,吉吡隆是专门针对重度抑郁症而批准的 . 另一种氮杂吡咯类药物坦度螺酮用于治疗焦虑和抑郁,但具有不同的副作用特征 . 吉吡隆独特的作用机制和良好的副作用特征使其成为 5-羟色胺受体激动剂类药物中宝贵的补充 .
属性
IUPAC Name |
4,4-dimethyl-1-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]piperidine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N5O2/c1-19(2)14-16(25)24(17(26)15-19)9-4-3-8-22-10-12-23(13-11-22)18-20-6-5-7-21-18/h5-7H,3-4,8-15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOIGKGMMAGJZNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)N(C(=O)C1)CCCCN2CCN(CC2)C3=NC=CC=N3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
83928-66-9 (mono-hydrochloride) | |
| Record name | Gepirone [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083928761 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID90232813 | |
| Record name | Gepirone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90232813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83928-76-1 | |
| Record name | Gepirone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83928-76-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Gepirone [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083928761 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Gepirone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12184 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Gepirone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90232813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GEPIRONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JW5Y7B8Z18 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Gepirone?
A1: Gepirone acts primarily as an agonist at the serotonin 5-HT1A receptor. [, , , , , , ]
Q2: How does Gepirone's action at the 5-HT1A receptor differ at presynaptic and postsynaptic sites?
A2: Research suggests that Gepirone acts as a full agonist at presynaptic somatodendritic 5-HT1A autoreceptors and as a partial agonist at postsynaptic 5-HT1A receptors. [, , , ]
Q3: What are the downstream effects of Gepirone's interaction with 5-HT1A receptors?
A3: Gepirone's agonism at 5-HT1A receptors leads to a complex cascade of events. Initially, it decreases the firing activity of dorsal raphe 5-HT neurons. [, , ] With sustained administration, this effect diminishes due to desensitization of somatodendritic 5-HT1A autoreceptors. [, , ] This desensitization, coupled with the direct activation of postsynaptic 5-HT1A receptors by Gepirone, is thought to result in enhanced tonic activation of these receptors in the forebrain. [, ]
Q4: Does Gepirone interact with other neurotransmitter systems?
A4: Studies suggest that Gepirone may have some interaction with dopaminergic systems. Evidence points towards a potential role for dopaminergic neurotransmission in the striatum contributing to the behavioral effects of Gepirone. [] Additionally, some studies suggest a potential, albeit weak, interaction with α-adrenoceptors, though further research is needed to understand its clinical significance. []
Q5: What is the molecular formula and weight of Gepirone?
A5: Gepirone hydrochloride has a molecular formula of C21H27ClN5O2 and a molecular weight of 418.9 g/mol. [Not explicitly stated in the provided abstracts, but this information is publicly available.]
Q6: Is there any spectroscopic data available for Gepirone?
A6: The provided research papers do not delve into detailed spectroscopic characterization of Gepirone.
A6: The provided research papers primarily focus on Gepirone's pharmacological properties and do not cover its material compatibility, stability under various conditions, catalytic properties, computational modeling, or detailed SAR beyond its interaction with the 5-HT1A receptor.
Q7: What is known about the stability of Gepirone?
A7: While specific stability data is not provided in the abstracts, one study investigates the pharmacokinetics of immediate-release and extended-release formulations of Gepirone. [] This suggests the development of formulations aimed at improving the drug's pharmacokinetic profile, possibly addressing stability or solubility concerns.
A7: The provided research papers do not provide information on SHE (Safety, Health, and Environment) regulations specific to Gepirone.
Q8: How is Gepirone absorbed and what factors affect its bioavailability?
A8: Research indicates that Gepirone is absorbed throughout the small intestine, with potentially higher bioavailability in the lower regions. [] Food intake has been shown to significantly increase Gepirone's area under the curve (AUC) and mean residence time (MRT) without significantly affecting its peak concentration (Cmax) or half-life (t1/2). []
Q9: What are the primary metabolic pathways of Gepirone?
A9: Gepirone undergoes extensive first-pass metabolism primarily by the cytochrome P450 enzyme CYP3A4. [] Major metabolites include 1-(2-pyrimidinyl)-piperazine (1-PP) and 3'-OH-Gepirone, both of which exhibit pharmacological activity. [, ]
Q10: What is the impact of potent CYP3A4 inducers on Gepirone's pharmacokinetics?
A10: Co-administration of Gepirone with potent CYP3A4 inducers like Rifampin significantly decreases the systemic exposure of Gepirone and 3'-OH-Gepirone, likely due to induced first-pass metabolism. []
Q11: Does Gepirone induce or inhibit CYP3A4 activity?
A11: Gepirone does not appear to have a significant inducing or inhibiting effect on CYP3A4 activity based on urinary 6β-hydroxycortisol:cortisol ratio analysis. []
Q12: Does Gepirone affect lithium pharmacokinetics?
A12: Co-administration of Gepirone with lithium did not result in clinically relevant effects on lithium's pharmacokinetics. [, ]
Q13: What is the preclinical evidence for Gepirone's efficacy in animal models of anxiety and depression?
A13: Preclinical studies have demonstrated that Gepirone exhibits anxiolytic effects in rodent models. [, , ] Additionally, Gepirone shows antidepressant-like effects in the forced swimming test in rats, particularly when pretreated with the drug metabolism inhibitor proadifen. []
Q14: What is the clinical evidence for Gepirone's efficacy in treating major depressive disorder (MDD)?
A14: Several clinical trials have investigated Gepirone's efficacy in treating MDD. Results from double-blind, placebo-controlled trials indicate that Gepirone, particularly in extended-release formulations (Gepirone-ER), effectively reduces depressive symptoms in individuals with MDD. [, , , , , , ]
Q15: Does Gepirone demonstrate efficacy in treating anxiety disorders?
A15: Clinical trials have explored Gepirone's potential in treating generalized anxiety disorder (GAD). While one study showed a delayed anxiolytic response compared to diazepam, [] another pilot study suggested potential benefits in a small group of patients with GAD and panic disorder. []
Q16: Does Gepirone impact sexual function in individuals with depression?
A16: Unlike selective serotonin reuptake inhibitors (SSRIs), which are often associated with sexual dysfunction, Gepirone-ER has demonstrated improvement in sexual function in both men and women with depression. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


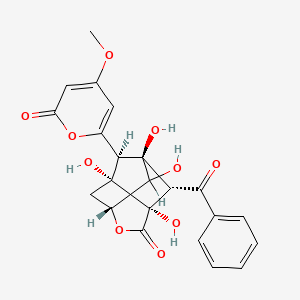
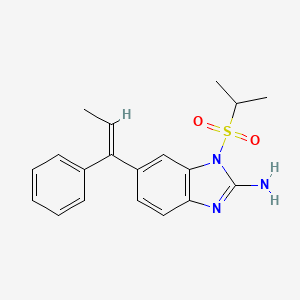
![[2-Chloro-4-(4-fluoro-2-methyl-phenylamino)-phenyl]-o-tolyl-methanone](/img/structure/B1671367.png)


![N-[2-[[(E)-3-(4-Bromophenyl)-2-methylprop-2-enyl]amino]ethyl]isoquinoline-5-sulfonamide](/img/structure/B1671372.png)
